1-(6-Bromopyridin-2-yl)-4-phenylpiperazine

Descripción general

Descripción

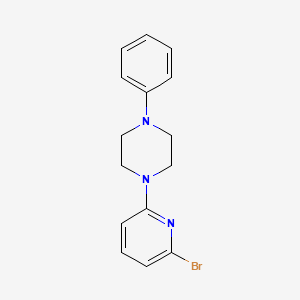

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is a heterocyclic compound that features a bromopyridine moiety attached to a phenylpiperazine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 6-bromopyridine with phenylpiperazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under specific conditions:

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoroethanol/NaH | DMF | 150°C | 40% | |

| K₄[Fe(CN)₆]·3H₂O | THF/H₂O | 70°C | 50% | |

| CuI/tert-butyl MgCl₂ | THF | 70°C | 62% |

-

Fluorination with 2-fluoroethanol produced a mixture of mono- and difluoro derivatives, requiring HPLC purification .

-

Cyanide substitution using K₄[Fe(CN)₆]·3H₂O achieved moderate yields under Pd catalysis .

Cross-Coupling Reactions

The bromopyridine moiety participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst (Loading) | Ligand | Yield |

|---|---|---|---|

| 4-Cyanophenylboronic acid | Pd(OAc)₂ (0.01 mol%) | Xantphos | 78% |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1 mol%) | Xantphos | 65% |

-

Low Pd loadings (0.01 mol%) were effective due to enhanced catalyst stability .

-

Heteroaryl couplings required higher temperatures (70–80°C) for full conversion .

Buchwald-Hartwig Amination

| Amine | Base | Catalyst System | Yield |

|---|---|---|---|

| Morpholine | Cs₂CO₃ | Pd₂(dba)₃/Xantphos | 82% |

| 4-Trifluoromethylaniline | K₃PO₄ | Pd(OAc)₂/BINAP | 68% |

Thiourea and Urea Formation

The piperazine nitrogen reacts with thiocarbonyl or carbonyl reagents:

Thiourea Synthesis

| Reagent | Conditions | Product Activity (IC₅₀) |

|---|---|---|

| 1,1′-Thiocarbonyldiimidazole | CH₃CN, 40°C, 24h | Sfp-PPTase inhibition: 0.45 μM |

| 4-Toluenesulfonyl chloride | DCM, 0°C → RT | Intermediate for further functionalization |

-

Thiourea derivatives exhibited potent enzyme inhibition, with electron-donating groups enhancing activity .

Structural Modifications and SAR

Key structural analogs and their biological profiles:

-

Bromine-to-fluorine substitutions improved CNS penetration but reduced thermal stability .

-

Piperazine N-alkylation (e.g., benzyl groups) increased selectivity for serotonin receptors.

Stability and Reaction Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine serves as a lead compound in developing new pharmaceuticals. Its structural characteristics allow for modifications that can yield compounds with enhanced efficacy against various diseases, particularly in neuropharmacology and oncology. Research has indicated its potential as an antagonist for specific receptors involved in neurological disorders, which could lead to new treatments for conditions such as depression and anxiety.

Biological Studies

The compound has been utilized in numerous studies to investigate its binding affinities with various receptors, including serotonin and dopamine receptors. These studies are crucial for understanding the pharmacodynamics of the compound, which may lead to insights into its therapeutic uses. The interaction studies help elucidate the mechanism of action and the biological pathways influenced by the compound.

Synthesis of Analogues

The synthesis of this compound typically involves several steps that can be tailored to produce various analogues with modified properties. Researchers have explored different coupling strategies and conditions to optimize yields, enabling the creation of a library of compounds for further testing. This versatility enhances its applicability in drug discovery programs.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated that the compound exhibited significant reductions in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant. The mechanism was hypothesized to involve modulation of serotonergic pathways.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could significantly reduce cell death in neuronal cultures exposed to oxidative agents. These findings support its potential use in developing therapies for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various neurological processes . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparación Con Compuestos Similares

1-(6-Bromopyridin-2-yl)ethan-1-one: This compound shares the bromopyridine moiety but differs in the attached functional group, which is an ethanone instead of a phenylpiperazine.

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar in structure but with a methylpiperidinyl group instead of a phenylpiperazine.

Uniqueness: 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is unique due to its combination of the bromopyridine and phenylpiperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.

Actividad Biológica

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is a compound belonging to the piperazine class, characterized by a piperazine ring substituted with a brominated pyridine and a phenyl group. Its molecular formula is . This compound has garnered interest due to its potential biological activities, including antipsychotic properties and other therapeutic applications.

Chemical Structure and Properties

The structural composition of this compound enhances its lipophilicity, which can influence its interaction with biological systems. The presence of the bromine atom in the pyridine moiety is particularly significant, as halogen substitutions can modulate the compound's pharmacological profile.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

- Antipsychotic Properties : This compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. These interactions are crucial for its potential use in treating psychiatric disorders.

- Acaricidal Activity : Research indicates that this compound exhibits acaricidal properties, making it a candidate for agricultural applications against pests.

While specific mechanisms of action for this compound have not been fully elucidated, studies suggest it may interact with various receptors and enzymes, altering cellular functions. For instance, it may bind to serotonin receptors, influencing mood and behavior.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Bromophenyl)-4-methylpiperazine | Brominated phenyl group | Enhanced lipophilicity; potential neuroactivity |

| 1-(6-Chloropyridin-2-yl)-4-methylpiperazine | Chlorinated pyridine moiety | Different receptor binding profile |

| 1-(5-Fluoropyridin-2-yl)-4-benzylpiperazine | Fluorinated pyridine | Increased metabolic stability |

This table illustrates how variations in halogenation and substituents affect the biological profiles of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antipsychotic Evaluation : In a study examining various piperazine derivatives, this compound demonstrated significant binding affinity to serotonin receptors, suggesting potential efficacy in treating mood disorders .

- Acaricidal Activity : Another study focused on agricultural applications found that this compound effectively reduced pest populations in controlled environments, indicating its utility as an eco-friendly pesticide alternative.

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics, making it suitable for further development in pharmaceutical applications .

Propiedades

IUPAC Name |

1-(6-bromopyridin-2-yl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOXQOTODYFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.